Methyl 3-(p-tolylamino)but-2-enoate

Description

Systematic Nomenclature and Structural Formula

The systematic IUPAC name for this compound is methyl 3-[(4-methylphenyl)amino]but-2-enoate . The name reflects the ester functional group (methyl), the unsaturated four-carbon chain (but-2-enoate), and the substitution pattern at the third carbon, which bears a p-tolylamino group.

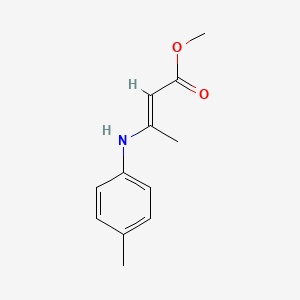

The structural formula (Figure 1) consists of:

- A but-2-enoate backbone with a double bond between carbons 2 and 3.

- A methyl ester group (-COOCH₃) at carbon 4.

- A p-tolylamino substituent (-NH-C₆H₄-CH₃) at carbon 3.

The conjugated system formed by the enamine (C=N) and ester (C=O) groups may influence the compound’s electronic properties and reactivity.

CAS Registry Number and Molecular Weight Analysis

The compound is registered under the CAS number 412324-45-9 . Its molecular formula is C₁₂H₁₅NO₂ , derived from the summation of constituent atoms:

- 12 carbon atoms (including the aromatic ring and methyl groups),

- 15 hydrogen atoms,

- 1 nitrogen atom (from the amino group),

- 2 oxygen atoms (from the ester group).

Molecular Weight Calculation:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.01 | 144.12 |

| H | 15 | 1.008 | 15.12 |

| N | 1 | 14.01 | 14.01 |

| O | 2 | 16.00 | 32.00 |

| Total | 205.25 g/mol |

The calculated molecular weight is 205.25 g/mol , consistent with the formula C₁₂H₁₅NO₂.

Physical State and Preliminary Physicochemical Characteristics

Limited experimental data are available for this compound, but its properties can be inferred from structural analogs:

Physical State:

Based on molecular weight and comparison to similar esters (e.g., isopropyl 3-methyl-2-butenoate, a liquid at room temperature), this compound is likely a low-melting solid or viscous liquid under standard conditions.

Preliminary Physicochemical Properties:

| Property | Prediction/Comparison |

|---|---|

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately soluble in alcohols. Low water solubility due to the hydrophobic p-tolyl group. |

| Melting Point | Expected range: 40–80°C (dependent on purity and crystalline structure). |

| Boiling Point | Estimated >200°C (decomposition may occur before boiling). |

| LogP (Octanol-Water) | Predicted ~2.5 (indicating moderate lipophilicity). |

The enamine functionality may render the compound sensitive to hydrolysis under acidic or basic conditions, leading to cleavage of the C=N bond. Stability studies under varying pH and temperature conditions would be required to confirm these properties.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl (E)-3-(4-methylanilino)but-2-enoate |

InChI |

InChI=1S/C12H15NO2/c1-9-4-6-11(7-5-9)13-10(2)8-12(14)15-3/h4-8,13H,1-3H3/b10-8+ |

InChI Key |

PFOUNZPLBQOTSN-CSKARUKUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C(=C/C(=O)OC)/C |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

A widely cited method involves the condensation of methyl acetoacetate with p-toluidine using Zn(ClO₄)₂·6H₂O (3 mol%) and MgSO₄·xH₂O as dehydrating agents in dichloromethane at 40°C for 10 hours. Key steps include:

- Reagents : Methyl acetoacetate (1.5 equiv), p-toluidine (1.0 equiv), Zn(ClO₄)₂·6H₂O, MgSO₄, molecular sieves (4 Å).

- Workup : Filtration, solvent evaporation, and silica gel chromatography (pentane/EtOAc/NEt₃ 97:2:1).

- Yield : 76%.

- Characterization : ¹H NMR (CDCl₃, 300 MHz) δ 1.95 (s, 3H), 2.33 (s, 3H), 3.68 (s, 3H), 4.67 (s, 1H), 6.98–7.00 (m, 4H).

This method prioritizes regioselectivity but requires prolonged reaction times and hazardous solvents.

Solvent-Free Synthesis with Natural Phosphate (NP) Catalyst

An eco-friendly approach employs natural phosphate (NP) under solvent-free conditions:

- Conditions : Methyl acetoacetate and p-toluidine (1:1 molar ratio) with NP (10 mol%) at room temperature.

- Reaction Time : 60 minutes.

- Yield : 94%.

- Advantages : Eliminates organic solvents, reduces energy consumption, and simplifies purification.

- Mechanism : NP activates the carbonyl group via surface Lewis acid sites, facilitating nucleophilic attack by p-toluidine.

Potassium Hydrogenophosphate (K₂HPO₄)-Mediated Synthesis

K₂HPO₄ serves as a low-cost, recyclable catalyst for enamination:

- Procedure : Methyl acetoacetate and p-toluidine (1:1) with K₂HPO₄ (10 mol%) stirred at room temperature.

- Reaction Time : 60 minutes.

- Yield : 98%.

- Key Data : ¹H NMR (CDCl₃, 300 MHz) δ 1.96 (s, 3H), 2.33 (s, 3H), 3.68 (s, 3H).

- Green Metrics : Atom economy >90%, E-factor <0.1.

This method is notable for scalability and minimal waste generation.

Gold(I)/Silver(I) Catalyzed Enamination

A high-efficiency protocol uses [(PPh₃)AuCl]/AgOTf under solvent-free conditions:

- Catalyst System : [(PPh₃)AuCl] (5 mol%) and AgOTf (5 mol%).

- Conditions : Room temperature, 60 minutes.

- Yield : 98%.

- Mechanistic Insight : Au(I) activates the β-ketoester, while AgOTf enhances electrophilicity of the carbonyl group.

Indium Tribromide (InBr₃)-Catalyzed Method

InBr₃ (5 mol%) enables rapid enamination in dichloromethane:

- Reaction Time : 30 minutes.

- Yield : 90%.

- IR Analysis : Peaks at 1656 cm⁻¹ (C=O) and 1611 cm⁻¹ (C=N).

Comparative Analysis of Preparation Methods

Mechanistic Insights and Optimization Strategies

- Acid-Catalyzed Pathway : Protonation of the β-ketoester carbonyl enhances electrophilicity, enabling amine attack to form the enamine.

- Lewis Acid Catalysis : Zn²⁺ or In³⁺ coordinates with carbonyl oxygen, polarizing the C=O bond and accelerating nucleophilic addition.

- Solvent-Free Systems : Eliminate solvent dependence, reducing energy input and improving reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(p-tolylamino)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted esters, which can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl 3-(p-tolylamino)but-2-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, including anti-inflammatory and analgesic drugs.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 3-(p-tolylamino)but-2-enoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as inflammation and cell proliferation.

Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, and cell cycle regulation, thereby exerting its biological effects.

Comparison with Similar Compounds

Variations in Ester Groups

The ester moiety significantly impacts solubility, stability, and reactivity. Key examples include:

- (Z)-Ethyl 3-(p-Tolylamino)but-2-enoate (5c): Replacing the methyl ester with ethyl slightly increases lipophilicity. NMR data (δ 1.28 ppm for ethyl CH3 vs. δ 3.3–3.5 ppm for methyl ester in related compounds) confirm the structural distinction. This substitution may reduce crystallinity, as ethyl esters often exhibit lower melting points compared to methyl analogs .

- (E)-Methyl 3-(p-Tolylamino)-2-[(difluoromethyl)thio]but-2-enoate (4f): The addition of a difluoromethylthio group introduces strong electron-withdrawing effects, altering reactivity toward nucleophiles.

Table 1: Ester Group Variations

Substituents on the Amino Group

The amino group’s substituents modulate electronic and steric effects:

- Methyl 3-(Methylamino)but-2-enoate (CAS 13412-12-9): Replacing the p-tolyl group with a methylamine simplifies the structure but reduces aromatic conjugation. This compound exhibits a lower molecular weight (129.16 g/mol) and distinct NMR shifts (δ 1.94 ppm for CH3) .

- Methyl (Z)-4-((tert-Butoxycarbonyl)(methyl)amino)-3-(p-tolyl)but-2-enoate (3aj): The tert-butoxycarbonyl (Boc) group introduces steric bulk and protects the amine, enhancing stability during synthetic steps. HRMS data (m/z 232.0967 for [M+H]⁺) confirm the Boc group’s presence .

Table 2: Amino Substituent Effects

Additional Functional Groups

- Methyl (Z)-2-(3-Benzoyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]but-2-enoate (9): Incorporation of a benzoylquinone moiety enhances π-conjugation and redox activity, relevant for anticancer applications. The compound’s purple solid form (mp 176.5–178°C) and IR peaks at 1700 cm⁻¹ (C=O) reflect its extended conjugation .

- Methyl (Z)-3-[(3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl)amino]-2-(3-hexanoyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate (14): The indole and hexanoyl groups improve lipid solubility and cellular uptake, as evidenced by cytotoxicity assays against J82 and SK-MES-1 cell lines .

Table 3: Functional Group Additions

Stereochemical and Isomeric Considerations

- (Z)- vs. (E)-Isomers: The Z-configuration is prevalent in enamino esters due to intramolecular hydrogen bonding (N–H···O=C), stabilizing the structure. For example, (Z)-Ethyl 3-(p-tolylamino)but-2-enoate shows a downfield NH signal at δ 10.32 ppm, indicative of hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.